1-Methylpiperidine-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMBUJZAIZUVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331352 | |
| Record name | 1-methylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4138-27-6 | |
| Record name | 1-Methyl-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Piperidine and Its Derivatives in Medicinal Chemistry and Chemical Biology
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to exist in a stable chair conformation, which can be readily substituted to create three-dimensional structures that can effectively interact with biological targets. This structural feature allows for the precise orientation of functional groups in space, a critical factor in designing potent and selective drugs.
Piperidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anticancer effects. The nitrogen atom in the piperidine ring is often basic, allowing it to form salts and interact with biological macromolecules through ionic bonds. The versatility of the piperidine scaffold makes it a privileged structure in medicinal chemistry, continually inspiring the synthesis of new derivatives with tailored pharmacological profiles.
A Versatile Building Block: the 1 Methylpiperidine 3 Carboxamide Moiety
1-Methylpiperidine-3-carboxamide, as a derivative of piperidine (B6355638), serves as a valuable synthetic intermediate in the creation of more complex molecules. The presence of the carboxamide functional group at the 3-position and the methyl group on the nitrogen atom at the 1-position provides specific reactive sites for further chemical modifications.
The synthesis of related piperidine structures often involves multi-step processes. For instance, the synthesis of 1-acetylpiperidine-3-carboxamide (B177694) can be achieved through the acetylation of piperidine-3-carboxamide using acetic anhydride (B1165640) in the presence of a base. This highlights a common strategy where the core piperidine carboxamide structure is modified to generate a library of analogues for further investigation. The this compound moiety can similarly be incorporated into larger molecular frameworks to explore new chemical space and develop novel compounds with desired properties.
Future Horizons: Research Trajectories for Piperidine Carboxamides
Strategies for Piperidine Ring Formation and Functionalization
The construction of the piperidine scaffold is a critical step in the synthesis of 1-methylpiperidine-3-carboxamide. Various methodologies have been developed to achieve this, ranging from the reduction of pyridine (B92270) precursors to more complex cyclization reactions.
Hydrogenation and Reduction Approaches for Piperidine Core Construction
A common and direct method for synthesizing the piperidine core is through the hydrogenation of pyridine derivatives. nih.gov This approach typically involves the use of a catalyst and a hydrogen source to reduce the aromatic pyridine ring to a saturated piperidine ring. For instance, the electrocatalytic hydrogenation of pyridine using a carbon-supported rhodium catalyst has been demonstrated to produce piperidine with high efficiency at ambient temperature and pressure. nih.gov This method offers a more sustainable alternative to traditional high-temperature and high-pressure thermochemical processes. nih.gov
Another approach involves the reduction of pyridinium (B92312) salts. For example, N-aryl piperidines can be synthesized through the reductive transamination of pyridinium salts. acs.org Additionally, an iridium(III)-catalyzed ionic hydrogenation of pyridines provides access to a wide range of multi-substituted piperidines, tolerating sensitive functional groups like nitro, azido, and bromo moieties. chemrxiv.org
The reduction of pyridine-3-carbonyl compounds is also a viable route. The use of trichlorosilane (B8805176) with a hexamethylphosphoramide (B148902) (HMPA) catalyst has been shown to effectively hydrogenate 3-carbonyl pyridines. mdpi.com Furthermore, a process for producing ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate involves the hydrogenation of an amine precursor in the presence of aqueous formaldehyde (B43269) and a palladium on carbon (Pd/C) catalyst. google.com
| Starting Material | Reagents and Conditions | Product | Reference |
| Pyridine | Rh/C catalyst, electrocatalytic hydrogenation | Piperidine | nih.gov |
| Pyridinium Salts | Reductive transamination | N-Aryl Piperidines | acs.org |
| Pyridines | Iridium(III) catalyst, ionic hydrogenation | Multi-substituted Piperidines | chemrxiv.org |
| 3-Carbonyl Pyridines | Trichlorosilane, HMPA | Substituted Piperidines | mdpi.com |
| Amine Precursor | H₂, CH₂O, 10% Pd/C, ethanol | Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | google.com |
Intermolecular Cyclization (Annulation) Methods for Substituted Piperidines
Intermolecular cyclization, or annulation, provides a powerful strategy for constructing substituted piperidines from acyclic precursors. nih.gov These methods involve the formation of two new bonds in a single reaction sequence. One common approach is the [3+3] cycloaddition. For example, piperidine can mediate the [3+3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles to yield 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. acs.org
Another strategy involves the condensation of amines with aldehydes or ketones, followed by reduction of the resulting imine, a process known as reductive amination. nih.gov This is often employed in [5+1] annulation methods. nih.gov Additionally, multicomponent reactions, where three or more components react in a one-pot process, offer an efficient route to complex piperidine structures. nih.gov
Radical-Mediated Amine Cyclization for Piperidine Synthesis
Radical cyclization reactions offer a distinct approach to piperidine synthesis, often proceeding under mild conditions and tolerating a variety of functional groups. nih.gov One such method involves the intramolecular cyclization of linear amino-aldehydes, catalyzed by a cobalt(II) complex. nih.gov This reaction generally produces good yields of piperidines, although the formation of a linear alkene byproduct can occur. nih.gov
Another strategy is the radical-mediated C-H cyanation of acyclic amines, which can be used to introduce a carbonyl equivalent and subsequently form chiral piperidines. nih.govresearchgate.net This method highlights the versatility of radical chemistry in constructing the piperidine ring. nih.gov Furthermore, intramolecular radical C-H amination/cyclization can be achieved through electrolysis or with copper(I) and copper(II) catalysis. nih.gov
Enantioselective and Asymmetric Synthesis for Chiral Piperidine Analogs
The synthesis of specific stereoisomers of piperidine derivatives is crucial for their application in pharmaceuticals, as different enantiomers can exhibit distinct biological activities. nih.gov Several enantioselective and asymmetric methods have been developed to produce chiral piperidine analogs.
One approach involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.gov This method, which is part of a three-step process involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, provides access to a variety of enantioenriched 3-substituted piperidines. nih.gov Another strategy utilizes an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines with high yields and excellent chirality retention. rsc.orgresearchgate.net
Furthermore, the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid has been achieved through a key one-pot azide (B81097) reductive cyclization of an aldehyde. nih.gov Research has also focused on the use of chiral ligands, such as PyBOX ligands, to induce asymmetry in cyclization reactions, although success can be dependent on the specific reaction conditions and substrates. usm.edu A study on N-arylpiperidine-3-carboxamide derivatives demonstrated high enantioselectivity, with the S-configuration showing significantly greater antimelanoma activity than the R-configuration. nih.gov
| Method | Key Features | Resulting Products | Reference |
| Rh-catalyzed Asymmetric Carbometalation | Three-step process from pyridine | Enantioenriched 3-substituted piperidines | nih.gov |
| Nitroalkene/Amine/Enone (NAE) Condensation | Exocyclic chirality induction | Enantiopure piperidines | rsc.orgresearchgate.net |
| One-pot Azide Reductive Cyclization | Key step in multi-stage synthesis | (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid | nih.gov |
| Enantioselectivity in Biological Activity | Comparison of S and R configurations | S-enantiomer showed higher antimelanoma activity | nih.gov |
Specific Reactions for Introducing and Modifying the Carboxamide Functionality
Once the piperidine ring is formed, the next critical step is the introduction or modification of the carboxamide group at the 3-position.
Acylation and Condensation Reactions for Carboxamide Formation
The formation of the amide bond in this compound is typically achieved through acylation or condensation reactions. researchgate.netgoogle.com A common method involves the reaction of a carboxylic acid with an amine. However, the direct reaction is often difficult due to the basicity of the amine, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid is often converted to a more reactive derivative, such as an acid chloride. libretexts.orglibretexts.org For example, 1-methylpiperidine-4-carboxylic acid can be reacted with thionyl chloride and then diethylamine (B46881) to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. google.com
Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct conversion of carboxylic acids to amides. libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then displaced by the amine. libretexts.org
Thermal condensation is another approach, where an ammonium (B1175870) carboxylate salt is heated above 100 °C to drive off water and form the amide. libretexts.org However, these harsh conditions are not always suitable. youtube.com Milder methods using Lewis acid catalysts, such as those based on hafnium or arylboronic acids, can promote amide formation at lower temperatures, sometimes even at room temperature, though they may require the use of molecular sieves to remove water. youtube.com
N-Alkylation and Derivatization Strategies of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide range of substituents to modulate the physicochemical and pharmacological properties of the molecule. Standard N-alkylation methods are frequently employed for this purpose.
One of the most direct methods for N-alkylation is the reaction with an alkyl halide, such as methyl iodide, in the presence of a base. researchgate.netgoogle.com The base, typically a non-nucleophilic one like potassium carbonate or N,N-diisopropylethylamine (Hünig's base), is used to neutralize the acid generated during the reaction and to prevent the formation of a quaternary ammonium salt. researchgate.net The choice of solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), can influence the reaction rate and outcome. researchgate.netgoogle.com
Table 1: N-Alkylation of Piperidine Derivatives with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | Good | google.com |
| Ethyl Bromide | N,N-diisopropylethylamine | Acetonitrile | Room Temp | Moderate | researchgate.net |
| n-Propyl Iodide | NaH | DMF | 0 °C to Room Temp | Good | researchgate.net |
Another powerful and widely used strategy for N-alkylation is reductive amination. This method involves the reaction of the secondary amine of the piperidine ring with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. A common and inexpensive aldehyde used for N-methylation is formaldehyde. google.comresearchgate.netechemi.com Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity and mild reaction conditions. researchgate.netresearchgate.net
Table 2: Reductive Amination for N-Alkylation of Piperidines
| Carbonyl Compound | Reducing Agent | Solvent | Conditions | Typical Yield | Reference |
| Formaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | High | researchgate.net |
| Benzaldehyde | H₂/Pd-C | Ethanol | Room Temp | High | google.com |
| Acetone | NaBH₃CN | Methanol | Room Temp | Good | researchgate.net |
Scalable and Industrial Synthesis Considerations
The principles of N-alkylation and amide formation are central to the potential large-scale synthesis of this compound and its derivatives. For industrial applications, factors such as cost of starting materials, reaction efficiency, safety, and ease of purification are of paramount importance.
Direct, catalyst-free coupling of carboxylic acids and amines can be achieved at elevated temperatures, offering a potentially greener and more atom-economical route for amide bond formation on a large scale. rsc.org For instance, the reaction of 3-phenylpropionic acid with benzylamine (B48309) in toluene (B28343) at reflux can produce the corresponding amide in high yield. rsc.org
For N-alkylation, reductive amination using formaldehyde is an attractive industrial method due to the low cost of the reagent. google.com The use of catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst is also a common and scalable method for the reduction step. google.com
The choice of reagents and reaction conditions must be carefully optimized for process scale-up. For example, while strong bases like sodium hydride are effective in the laboratory, their use on an industrial scale can pose safety challenges. Milder bases like potassium carbonate are often preferred. google.com Similarly, the selection of solvents needs to consider factors like toxicity, environmental impact, and ease of recovery.
Conformational Analysis and Molecular Recognition Mechanisms
The three-dimensional arrangement of a molecule is paramount to its ability to interact with a biological target. For derivatives of this compound, conformational analysis has been a key tool in understanding how these molecules are recognized by and bind to their protein partners.
Influence of Stereochemistry on Biological Interactions and Target Specificity
The stereochemistry at the C3 position of the piperidine ring has a profound impact on the biological activity of N-arylpiperidine-3-carboxamide derivatives. In a study focused on developing antimelanoma agents, it was discovered that the (S)-configuration of the piperidine-3-carboxamide core is significantly more active than the (R)-configuration. For instance, the (S)-enantiomer of a hit compound displayed an EC50 of 0.27 μM, which was a 15-fold increase in potency compared to its (R)-enantiomer. nih.gov This pronounced enantioselectivity highlights that the target molecule has a specific three-dimensional binding pocket that preferentially accommodates the (S)-isomer. nih.gov
The conformational preferences of the piperidine ring itself are influenced by the nature and position of substituents. For instance, in N-Boc-3-methyl piperidine, the lowest energy conformation features an equatorial methyl group to minimize 1,3-diaxial interactions. nih.govrsc.org The interplay between substituents on the piperidine ring and the N-acyl group can lead to different ring conformations, such as chair, twist-boat, or boat, which in turn affects how the molecule presents its pharmacophoric features to a binding site. nih.govrsc.orgnih.gov For example, 2,4-disubstituted N-Boc piperidines may adopt a twist-boat conformation to accommodate pseudo-equatorial substituents. nih.govrsc.org The stereoselective synthesis of specific isomers is therefore a critical aspect of optimizing the biological activity of these compounds. nih.gov
Analysis of Protein-Ligand Cocrystal Structures for Binding Site Understanding
While specific cocrystal structures for this compound derivatives were not detailed in the provided search results, the importance of such analyses is well-established in drug discovery. Understanding the precise interactions between a ligand and its protein target at the atomic level is crucial for rational drug design.
Molecular docking studies on related piperidine-3-carboxamide derivatives targeting cathepsin K have revealed key interactions. For example, the most potent inhibitors form multiple hydrogen bonds and hydrophobic interactions with active-site residues. mdpi.com Similar in silico studies on TRPV1 antagonists highlighted the importance of electrostatic and hydrophobic fields, as well as hydrogen bond acceptors, in determining biological activity. researchgate.net These computational models, often validated by experimental data, serve as a surrogate for cocrystal structures, providing valuable insights into the binding mode and guiding the design of new, more potent analogs. The stability of protein-ligand interactions is directly related to the binding affinity, and these models help to identify key residues and interactions that can be exploited to improve ligand efficacy. researchgate.net
Elucidation of Positional and Substituent Effects on Biological Potency
Importance of the Amide and Amine Groups for Activity
The amide and amine functionalities are central to the biological activity of piperidine-3-carboxamide derivatives. The amide group, in particular, is often involved in crucial hydrogen bonding interactions with the target protein. In the context of cathepsin K inhibitors, the carboxamide moiety is a key pharmacophoric element. mdpi.com
The tertiary amine of the piperidine ring, which is methylated in the parent compound, also plays a significant role. Its basicity and the steric bulk of the N-substituent can influence both binding affinity and pharmacokinetic properties. For instance, in the solid phase synthesis of peptides, various methylpiperidine derivatives have been explored as deprotecting reagents, with 4-methylpiperidine (B120128) showing high efficiency. researchgate.net This highlights the reactivity and accessibility of the piperidine nitrogen. The conformational state of the nitrogen, whether its lone pair is in an axial or equatorial position, can also be influenced by N-substituents, which in turn affects its interaction with the surrounding environment. nih.gov
Role of Aromatic and Heterocyclic Ring Systems in Ligand Efficacy
The introduction of aromatic and heterocyclic rings as substituents on the piperidine-3-carboxamide core has been a fruitful strategy for enhancing ligand efficacy. In the development of antimelanoma agents, the nature of the aryl group (A and B rings) attached to the amide nitrogen was systematically explored. nih.gov Modifications to these rings, including the introduction of various substituents, led to significant changes in potency. The most successful compounds featured specific aromatic and heterocyclic systems that presumably engage in favorable interactions within the target's binding pocket. nih.gov
Similarly, for cathepsin K inhibitors, the N-benzyl group of the carboxamide was a key site for modification. Introducing different substituents on the benzyl (B1604629) ring, such as methyl or bromo groups, resulted in a range of inhibitory activities. mdpi.com The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can modulate the binding affinity. For instance, studies on coumarin (B35378) derivatives have shown that electron-withdrawing groups can enhance antifungal activity. mdpi.com The ability of these ring systems to form hydrophobic, pi-stacking, or hydrogen bonding interactions is a critical determinant of ligand efficacy.
Modulation of Ligand Efficiency (LE) and Kinetic Efficiency (KE)
In modern drug discovery, optimizing not just potency but also the efficiency with which a molecule achieves that potency is crucial. Ligand efficiency (LE) and kinetic efficiency (KE) are key metrics used to guide this process.
Structure-kinetic relationships (SKR) explore how molecular structure influences the binding and unbinding rates (kon and koff) of a ligand to its target. While specific SKR data for this compound derivatives were not found, studies on related opioid structures like fentanyl derivatives highlight the importance of these kinetic parameters. For instance, substitutions at the R4 position of the 4-anilidopiperidine core, such as a methyl ester group, can significantly stabilize the interaction with the µ-opioid receptor and lead to slower dissociation rates. nih.gov This prolonged target engagement can translate to enhanced in vivo efficacy. The goal in optimizing SKR is often to achieve a long residence time (slow koff) for sustained biological effect, which is a key aspect of kinetic efficiency.
Design Principles for Optimizing Potency, Selectivity, and Residence Time
The rational design of this compound derivatives as therapeutic agents hinges on a deep understanding of their structure-activity relationships (SAR) and structure-kinetic relationships (SKR). These principles guide the strategic modification of the lead compound to enhance its potency, improve its selectivity for the intended biological target over off-targets, and optimize its residence time on the target, which can significantly influence the duration of its pharmacological effect.
Optimizing Potency
The potency of this compound derivatives is largely dictated by the nature and position of substituents on both the piperidine ring and the carboxamide moiety. Research on analogous N-arylpiperidine-3-carboxamide scaffolds has shed light on key structural features that can be extrapolated to the 1-methyl series to enhance biological activity, such as antimelanoma effects. acs.org
A crucial element for potency is the substituent on the nitrogen of the carboxamide group. Studies on related series have shown that the nature of the aryl group at this position significantly impacts activity. For instance, in a series of N-arylpiperidine-3-carboxamides, the presence of a pyridine ring in the B ring position and a pyrrole (B145914) in the R³ position led to a compound with remarkable antimelanoma activity, demonstrating an IC₅₀ of 0.03 μM. acs.org This suggests that heterocyclic rings capable of forming specific hydrogen bonds and hydrophobic interactions within the target's binding pocket are highly favorable.
Furthermore, the stereochemistry of the piperidine ring at the C3 position is a critical determinant of potency. In many cases, one enantiomer exhibits significantly higher activity than the other. For example, the (S)-isomer of a related N-arylpiperidine-3-carboxamide derivative was found to be more potent in inducing a senescence-like phenotype in melanoma cells. acs.org This highlights the importance of a well-defined three-dimensional arrangement of the substituents to ensure optimal interaction with the target protein.
Modifications to the piperidine ring itself, such as the introduction of methyl groups, can also influence potency. For instance, in a different class of piperidine derivatives, methyl substitution on the piperidine ring was used to probe and enhance binding affinity at sigma receptors, with a 4-methyl derivative showing very high potency. nih.gov This indicates that even small alkyl substitutions can fine-tune the fit of the molecule into the binding site.
The following table, adapted from studies on closely related N-arylpiperidine-3-carboxamide derivatives, illustrates the impact of various substitutions on anti-melanoma activity. acs.org
| Compound ID | R1 (Piperidine N-substituent) | R2 (Carboxamide N-substituent) | R3 | Chirality at C3 | IC₅₀ (μM) for A375 cells |
| 1 | H | 4-Methoxyphenyl | H | Racemic | >10 |
| 54 | H | Pyridin-2-yl | Pyrrol-2-yl | S | 0.03 |
| Analog A | H | Phenyl | H | Racemic | 5.2 |
| Analog B | H | 4-Chlorophenyl | H | Racemic | 2.8 |
| Analog C | H | Pyridin-2-yl | H | Racemic | 1.5 |
| Analog D | H | Pyridin-2-yl | Pyrrol-2-yl | R | 0.5 |
This table is illustrative and based on data from analogous N-arylpiperidine-3-carboxamide series to demonstrate design principles.
Enhancing Selectivity
Selectivity is a critical parameter in drug design, ensuring that a compound interacts preferentially with its intended target, thereby minimizing off-target effects. For this compound derivatives, achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins.
The substitution pattern on the aryl group attached to the carboxamide nitrogen is a key handle for modulating selectivity. By introducing substituents that create specific interactions—such as hydrogen bonds or van der Waals contacts—with amino acid residues unique to the target's binding pocket, selectivity can be significantly improved. For example, in a series of piperidine-4-carboxamide derivatives, the introduction of a 4-chlorobenzyl moiety on the piperidine nitrogen led to a derivative with very high affinity and a 351-fold selectivity for the σ1-receptor over the σ2-receptor. researchgate.netacs.org This principle of using specific substitutions to favor interaction with one receptor subtype over another is directly applicable to the this compound scaffold.
The conformation of the N-substituent also plays a vital role in selectivity. Studies on other piperidine-based compounds have shown that rigidifying the N-substituent in a conformation that is optimal for binding to the desired target can enhance selectivity. acs.org For instance, the use of a trans-cinnamyl N-substituent was found to closely mimic the potent and selective binding of more flexible analogs. acs.org
Furthermore, substitutions on the piperidine ring can influence selectivity. Methyl substitutions, for instance, can restrict the rotational freedom of the molecule and favor a conformation that is more selective for a particular target. In one study, a 3,3-dimethyl derivative of a naphthalenepropyl piperidine was found to be the most selective ligand for the σ1 receptor. nih.gov
Optimizing Residence Time
The residence time of a drug on its target, which is the reciprocal of the dissociation rate constant (kₒff), is increasingly recognized as a crucial parameter for in vivo efficacy. nih.gov A longer residence time can lead to a more sustained pharmacological effect, even when the plasma concentration of the drug has decreased. nih.gov The optimization of residence time is a key goal in lead optimization and involves considering the kinetics of the drug-target interaction, not just the binding affinity (Kᵢ or IC₅₀). scilit.com
The design principles for prolonging residence time often focus on creating interactions that stabilize the transition state of the drug-target complex, thereby slowing down the dissociation of the drug. nih.gov This can be achieved through several strategies:
Induced Fit and Conformational Rearrangement: Modifications that promote a conformational change in the target protein upon binding can lead to a more stable, long-lived complex. The flexibility or rigidity of certain parts of the this compound scaffold can be tuned to facilitate this.
Formation of Stronger or More Numerous Non-covalent Interactions: Introducing functional groups that can form strong hydrogen bonds, salt bridges, or extensive hydrophobic interactions within the binding pocket can significantly decrease the off-rate. For instance, the strategic placement of a hydrogen bond donor or acceptor to interact with a key residue in the target can prolong residence time.
Water Displacement and Entropic Gains: Designing molecules that displace ordered water molecules from the binding site upon binding can lead to a favorable entropic contribution, stabilizing the drug-target complex and increasing residence time.
While specific SKR studies on this compound derivatives are not extensively reported, the general principles of medicinal chemistry suggest that modifications to the aryl group of the carboxamide and the substituents on the piperidine ring will be the primary avenues for modulating residence time. For example, incorporating substituents that can form long-lived hydrogen bonds or engage in halogen bonding within the target binding site would be a rational approach to prolonging target engagement.
Biological and Pharmacological Investigations of 1 Methylpiperidine 3 Carboxamide Derivatives
Enzyme Inhibition and Modulation Studies
Research into 1-methylpiperidine-3-carboxamide derivatives has primarily focused on their ability to inhibit specific enzymes, thereby interfering with pathological processes. The following sections detail the findings of these investigations across several major classes of enzymes.
Kinase Inhibition (e.g., Anaplastic Lymphoma Kinase (ALK), Insulin-like Growth Factor-1 Receptor (IGF1R))
Piperidine (B6355638) carboxamide derivatives have emerged as potent inhibitors of key protein kinases involved in cancer progression.
Anaplastic Lymphoma Kinase (ALK) , a receptor tyrosine kinase, is a significant therapeutic target in various cancers, including non-small cell lung cancer and neuroblastoma, where its genetic alterations lead to oncogenic activity. mdpi.comresearchgate.netnih.gov High-throughput screening identified piperidine carboxamide as a novel inhibitor of ALK. nih.gov Structural analysis of a lead compound in complex with the ALK kinase domain revealed an unusual binding conformation, which allowed access to an extended hydrophobic pocket. nih.gov This discovery spurred structure-activity relationship (SAR) studies aimed at optimizing the molecule's potency and selectivity. nih.gov These efforts led to the development of derivatives with significantly improved inhibitory activity against the ALK enzyme. nih.gov For instance, AZD-3463, an orally active inhibitor, targets both ALK and IGF1R. medchemexpress.com
Insulin-like Growth Factor-1 Receptor (IGF1R) is another receptor tyrosine kinase from the insulin (B600854) receptor superfamily that plays a crucial role in cell proliferation, differentiation, and survival. mdpi.comnih.gov Its signaling pathway is implicated in resistance to various cancer therapies. nih.govnih.gov The IGF1R pathway, which involves adapter proteins like IRS-1, can be activated in models of ALK TKI resistance. nih.gov Research has shown a therapeutic synergy when inhibiting both ALK and IGF1R, suggesting that the IGF-1R/IRS-1 pathway is important in both ALK TKI-sensitive and resistant states. nih.gov This has provided a strong rationale for the clinical development of dual ALK/IGF1R inhibitors. nih.gov Studies on ALK-driven neuroblastoma cells showed that combining ALK inhibitors with IGF1R inhibitors resulted in synergistic anti-proliferation effects. mdpi.com
| Compound | Target Kinase | Inhibitory Concentration (IC50 / Ki) | Reference |
|---|---|---|---|
| Piperidine carboxamide 1 | ALK | 0.174 µM (IC50) | nih.gov |
| AZD-3463 | ALK | 0.75 nM (Ki) | medchemexpress.com |
| Exemplified Compound | IGF1R | < 4.5 nM (IC50) | bioworld.com |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications. nih.gov While direct studies on this compound are limited, research on related structures such as sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties demonstrates the potential of this chemical class. semanticscholar.org For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects against human carbonic anhydrase (hCA) I and II isoforms. nih.govsemanticscholar.org Similarly, sulfonamide-1,2,3-triazole hybrids have been investigated, with some derivatives showing potent, nanomolar inhibition constants against various hCA isoforms (I, II, IX, and XII). mdpi.comnih.gov
| Compound Class/Derivative | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |
|---|---|---|---|---|---|
| 4-(dihydropyrazol-1-yl)benzenesulfonamides | 316.7 - 533.1 nM | 412.5 - 624.6 nM | Not Reported | Not Reported | nih.gov |
| Sulfonamide-anhydride derivatives | 49 to >10,000 nM | 2.4 - 4515 nM | 9.7 - 7766 nM | 14 - 316 nM | mdpi.com |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids (e.g., 6d) | 18.8 nM | <100 nM (for some) | <100 nM (for some) | 10 - 41.9 nM (for some) | nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. nih.govfrontiersin.org By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a critical role in immune tolerance and is a key target in cancer immunotherapy. frontiersin.orgnih.govnih.gov Several small molecule inhibitors of IDO1 have been developed. While research specifically naming this compound is scarce, the broader class of carboxamide derivatives has been explored. For example, novel 1,2,5-oxadiazol-3-carboximidamide derivatives have been designed as IDO1 inhibitors, with some compounds showing inhibitory activities comparable to the clinical candidate Epacadostat. nih.gov One such derivative, compound 13b, demonstrated an enzymatic IC50 value of 52.12 nM and a cellular IC50 of 14.34 nM. nih.gov Similarly, radiofluorinated carboximidamides have been evaluated as potential PET tracers for imaging IDO1 expression, with one analog displaying an IC50 of 11.9 nM. nih.gov
| Compound/Derivative | Enzymatic IC50 | Cellular IC50 | Reference |
|---|---|---|---|
| Compound 13a (1,2,5-oxadiazol-3-carboximidamide) | 49.37 nM | 12.34 nM | nih.gov |
| Compound 13b (1,2,5-oxadiazol-3-carboximidamide) | 52.12 nM | 14.34 nM | nih.gov |
| IDO5L (carboximidamide) | 11.9 nM | Not Reported | nih.gov |
| Sulfonamide 3a (hydroxyamidine) | 71 nM | 11 nM | drugbank.com |
α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, making it a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Piperidine derivatives have been investigated as α-glucosidase inhibitors. researchgate.net For instance, a series of pyrimidinyl-piperazine carboxamides were synthesized and evaluated, with most showing significant inhibitory potency against yeast α-glucosidase. nih.gov The most potent compound in this series, 21c, had an IC50 value of 0.44 µM and exhibited a competitive mode of inhibition. nih.govresearchgate.net Other studies on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives also demonstrated superior potency compared to the standard drug, acarbose. nih.gov Compound 5k from this series showed an approximately 28-fold improvement in inhibition over acarbose. nih.gov
| Compound/Derivative Series | Most Potent IC50 Value | Inhibition Mode | Reference |
|---|---|---|---|
| Pyrimidinyl-piperazine carboxamides (Compound 21c) | 0.44 µM | Competitive | nih.gov |
| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides (Compound 5k) | 26.8 µM | Competitive | nih.gov |
| Piperidine derivatives (Compound 9) | 1.61-2.67 µM range | Competitive | researchgate.net |
| 2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides (Compound 12a) | 18.25 µM | Not Reported | mdpi.com |
| Pyridazine-triazole derivatives (Compound 10k) | 1.7 µM | Uncompetitive | nih.gov |
Cathepsin K Inhibition as an Anti-Osteoporosis Target
Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, where it plays a major role in the degradation of bone matrix proteins like type I collagen. nih.govmdpi.comnih.gov This makes it a prime therapeutic target for diseases characterized by excessive bone resorption, such as osteoporosis. mdpi.commdpi.com A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K. nih.govmdpi.com Among these, compound H-9 was identified as the most potent inhibitor with an IC50 value of 0.08 µM. nih.govmdpi.com Molecular docking studies showed that these derivatives effectively occupy the active pockets of the Cathepsin K enzyme. nih.govmdpi.com The development of these inhibitors is considered a promising strategy for creating new anti-osteoporosis agents. nih.govmdpi.comrsc.org
| Compound | Cathepsin K IC50 | Reference |
|---|---|---|
| H-9 | 0.08 µM | nih.govmdpi.com |
| A22 | 0.44 µM | rsc.org |
General Enzymatic Modulation and Pathway Interference
The inhibitory actions of this compound derivatives on various enzymes lead to the modulation of critical cellular signaling pathways.
Kinase Signaling Pathways: By inhibiting ALK and IGF1R, these derivatives interfere with downstream pathways essential for tumor cell growth and survival, including the PI3K-AKT, RAS-MAPK, and JAK-STAT pathways. mdpi.comnih.govamegroups.orgnih.gov The dual targeting of ALK and IGF1R is particularly effective as it can overcome resistance mechanisms that develop during single-agent therapy. nih.gov
Tryptophan Catabolism: Inhibition of IDO1 directly impacts the kynurenine pathway of tryptophan metabolism. nih.govnih.gov This blockade prevents the depletion of local tryptophan and the accumulation of immunosuppressive metabolites, which can help restore T-cell function within the tumor microenvironment. nih.gov However, studies have shown that cancer cells can adapt by shunting tryptophan catabolism towards other pathways, such as the serotonin (B10506) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)+ biosynthetic pathways, which may constrain the anti-tumor immune response. nih.gov
Bone Resorption Pathway: Cathepsin K inhibitors prevent the degradation of bone collagen by osteoclasts. mdpi.comnih.gov The expression of Cathepsin K itself is regulated by pathways involving RANKL and the transcription factor NFATc1. nih.gov By directly inhibiting the enzyme's activity, piperidine-3-carboxamide derivatives act as potent anti-resorptive agents, offering a targeted approach to treating osteoporosis. nih.govmdpi.com
Carbohydrate Metabolism: Through the inhibition of α-glucosidase, these compounds modulate carbohydrate metabolism by delaying the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govmdpi.com This action directly impacts postprandial glucose levels.
Receptor Ligand Binding and Signal Transduction Modulation
The interaction of this compound derivatives with various receptors and ion channels has been a key area of research, aiming to elucidate their mechanisms of action and potential therapeutic applications.
G Protein-Coupled Receptor (GPCR) Interactions
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling. nih.govmdpi.com While specific binding data for this compound derivatives across a wide array of GPCRs is not extensively documented in publicly available literature, their interactions with specific GPCR subtypes, such as histamine (B1213489), dopamine (B1211576), and opioid receptors, have been investigated. These studies provide insights into how the this compound scaffold can be modified to achieve affinity and selectivity for different GPCR targets. The subsequent sections will detail the findings for these specific receptor families.
Histamine Receptor Antagonism (H1R, H3R)
Research into the histamine receptor activity of piperidine derivatives has revealed potential for antagonism at both H1 and H3 subtypes.
For the Histamine H1 Receptor (H1R) , a study on 4-(2-benzylphenoxy)-1-methylpiperidine derivatives, which share the 1-methylpiperidine (B42303) core, explored their binding kinetics. nih.gov This research highlighted that modifications to the scaffold, such as the introduction of a carboxylic acid moiety, can significantly influence the residence time of the ligand at the receptor. nih.gov While direct binding affinity values for this compound derivatives are not specified, the study underscores the importance of the 1-methylpiperidine group in H1R ligand design. nih.gov Another study on the cyclization of histamine H1 receptor antagonists also noted that a tricyclic ring system generally increases affinity and residence time at the H1R. nih.gov
Regarding the Histamine H3 Receptor (H3R) , a series of piperidine-containing carbamates were synthesized and evaluated as potential H3 receptor antagonists. nih.gov In this study, the most potent compound in vitro exhibited a pA2 value of 7.2. nih.gov Although these were not this compound derivatives, the research indicates that the piperidine scaffold is a key structural element for H3 receptor affinity. nih.govnih.gov Dual-acting ligands targeting both H3R and sigma-1 receptors have also been developed based on a piperidine core. nih.govnih.gov
| Derivative Class | Receptor | Activity | pA2 Value |
| Piperidine-containing carbamates | H3R | Antagonist | 7.2 (for most potent compound) |
This table presents data for piperidine-containing carbamates, as specific pA2 values for this compound derivatives were not available in the searched literature.
Sigma-1 Receptor Ligand Interactions
The sigma-1 receptor, a unique intracellular chaperone protein, has been identified as a target for piperidine-based compounds. Studies on dual-acting ligands have shown that compounds with a piperidine core can exhibit high affinity for both the histamine H3 receptor and the sigma-1 receptor. nih.govnih.gov For instance, certain piperidine derivatives have been shown to possess nanomolar affinity for the sigma-1 receptor. nih.gov The development of these dual-target ligands suggests that the this compound scaffold could potentially be adapted to create selective sigma-1 receptor ligands. However, specific binding data (e.g., Kᵢ values) for this compound derivatives at the sigma-1 receptor are not explicitly detailed in the available research.
Opioid Receptor Modulation (e.g., Mu-opioid Receptor)
The mu-opioid receptor (MOR) is a critical target for pain management. nih.govmdpi.comnih.gov While research has been conducted on various phenylpiperidine structures as MOR agonists, such as loperamide (B1203769) and its analogs, specific data on the direct modulatory activity of this compound derivatives at the mu-opioid receptor is limited in the reviewed literature. mdpi.com Studies on carfentanyl amide-based derivatives have explored targeting MOR and delta-opioid receptor (δOR) heteromers, highlighting the versatility of the piperidine scaffold in designing opioid receptor ligands. nih.gov One study identified a lead compound, MP135, from a series of carfentanyl amide derivatives that showed high G-protein activity at μ–δ heteromers. nih.gov These findings suggest that the this compound core could serve as a template for developing novel opioid receptor modulators, though further investigation is required to establish their specific activity. mdpi.comnih.gov
Monoamine Transporter Inhibition and Receptor Antagonism (e.g., Serotonin, Dopamine)
The interaction of this compound derivatives with monoamine transporters and receptors, particularly those for serotonin and dopamine, has been an area of interest.
In the context of Monoamine Transporter Inhibition , a study on pyridazinobenzylpiperidine derivatives revealed their potential as inhibitors of monoamine oxidase (MAO), particularly MAO-B. nih.govresearchgate.net One compound, S5, demonstrated potent MAO-B inhibition with an IC₅₀ value of 0.203 μM. nih.govresearchgate.net While these compounds are not direct analogs of this compound, this research indicates that the broader piperidine class can interact with key enzymes in monoamine metabolism. nih.govresearchgate.netnih.gov
For Serotonin Receptor Antagonism , specifically at the 5-HT3 receptor, research has focused on arylpiperazine derivatives. nih.gov One study described a series of condensed quinoline (B57606) and pyridine (B92270) derivatives with a N-methylpiperazine moiety that showed subnanomolar affinity for the 5-HT3 receptor. nih.gov For example, compound 5b had a Ki value significantly higher than that of quipazine. nih.gov Another compound, 5j, acted as a 5-HT3 agonist. nih.gov While these are not this compound derivatives, the findings highlight the potential for designing potent and selective 5-HT3 ligands based on a core heterocyclic structure. nih.govnih.govmedchemexpress.com
Regarding Dopamine Receptor Antagonism , particularly at the D2 and D3 subtypes, studies have often focused on arylpiperazine scaffolds. nih.govnih.gov For instance, research on [4-(4-carboxamidobutyl)]-1-arylpiperazines provided insights into achieving selectivity for D3 over D2 receptors. nih.gov Although direct binding data for this compound derivatives is scarce, the extensive research on related piperidine and piperazine (B1678402) structures suggests that this scaffold could be a viable starting point for developing dopamine receptor ligands. nih.govnih.govmedchemexpress.com
| Derivative Class | Target | Activity | IC₅₀/Ki Value |
| Pyridazinobenzylpiperidines | MAO-B | Inhibitor | 0.203 μM (for compound S5) |
| Condensed quinoline/pyridine derivatives with N-methylpiperazine | 5-HT3 Receptor | Antagonist/Agonist | Subnanomolar Ki for some compounds |
This table presents data for related piperidine and piperazine derivatives, as specific values for this compound derivatives were not available in the searched literature.
Ion Channel Interaction (e.g., Kv1.3 Voltage-Gated Potassium Channel)
Cellular and Molecular Pathway Investigations
The interaction of piperidine-3-carboxamide derivatives with cellular machinery has been a subject of significant research, revealing their potential to influence cell fate and signaling pathways critical in various diseases.
Recent studies have identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of cellular senescence, a state of irreversible cell cycle arrest that can act as a natural barrier against tumor development. nih.gov Through high-throughput and high-content screening of approximately 110,000 chemicals, a hit compound with an N-arylpiperidine-3-carboxamide scaffold, designated as compound 1 , was discovered to induce senescence-like phenotypic changes in human melanoma A375 cells. nih.gov These changes are characterized by altered cell morphology, including an enlarged cell size and nucleus, a flattened shape, and increased cytoplasmic granularity. nih.gov
Further optimization of this initial hit led to the identification of compound 54 , an S-isomer with a pyridine ring, which demonstrated significantly improved antimelanoma and senescence-inducing activity. nih.gov Treatment of A375 cells with compound 54 resulted in a dose-dependent increase in the percentage of senescent cells and a corresponding decrease in cell proliferation. nih.gov The morphological changes observed in cells treated with compound 54 were comparable to those induced by doxorubicin, a known inducer of senescence. nih.gov The piperidine-3-carboxamide moiety was found to be crucial for this activity. nih.gov
| Compound | Senescence-Inducing Activity (EC50) in A375 cells | Antiproliferative Activity (IC50) in A375 cells |
| Compound 1 | 1.24 µM | 0.88 µM |
| Compound 54 | 0.04 µM | 0.03 µM |
This table presents the half-maximal effective concentration (EC50) for inducing a senescence-like phenotype and the half-maximal inhibitory concentration (IC50) for antiproliferative activity in the A375 human melanoma cell line. nih.gov
Derivatives of piperidine have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. One study focused on novel piperidine derivatives as inhibitors of the colchicine (B1669291) binding site on tubulin, which are crucial for microtubule dynamics. researchgate.net Compound 17a , a piperidine derivative, exhibited potent anticancer activity against prostate cancer PC3 cells, with an IC50 value of 0.81 µM. researchgate.net Further investigation revealed that this compound suppressed colony formation and induced apoptosis in these cells. researchgate.net
In a separate line of research, a piperazine derivative, C505 , was identified as a potent inducer of caspase-dependent apoptosis in multiple cancer cell lines, including leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS) cells, with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) ranging from 0.06 to 0.16 µM. e-century.us The mechanism involves the activation of key apoptotic proteins such as cleaved caspase-3 and cleaved PARP. e-century.us Similarly, another novel piperazine derivative, CB01 , was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, inducing apoptosis by stimulating the intrinsic mitochondrial signaling pathway, evidenced by the upregulation of Bax, cytochrome c, and cleaved caspase-3 and -9. researchgate.net
The anticancer effects of piperidine and related carboxamide derivatives are often rooted in their ability to modulate critical signaling pathways that are dysregulated in cancer. The piperazine derivative C505 , for instance, was found to inhibit multiple signaling pathways implicated in cancer cell proliferation and survival. e-century.us Its pro-apoptotic activity is linked to the effective inhibition of the PI3K/AKT pathway, a central signaling cascade that is overactive in many cancers. e-century.us Furthermore, C505 demonstrated inhibitory effects on Src family kinases and the BCR-ABL pathway, both of which are crucial drivers in certain types of cancer. e-century.us
The induction of senescence by N-arylpiperidine-3-carboxamide derivatives also represents a key modulation of cellular pathways. nih.govnih.gov By forcing cancer cells into a state of permanent growth arrest, these compounds effectively halt tumor progression at a cellular level. nih.gov This pro-senescent activity provides a therapeutic strategy for cancers like melanoma. nih.govnih.gov
Computational and Theoretical Approaches in 1 Methylpiperidine 3 Carboxamide Research
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential drug targets and optimizing lead compounds.
Prediction of Protein Targets and Binding Affinities (e.g., SwissTargetPrediction)
Tools like SwissTargetPrediction are web-based platforms that predict the most likely protein targets of a small molecule based on the principle of similarity. The underlying assumption is that similar molecules are likely to bind to similar protein targets. This prediction is achieved by comparing the 2D and 3D structure of a query molecule, such as 1-methylpiperidine-3-carboxamide, against a database of known active ligands for a wide range of proteins.
Characterization of Putative Protein-Ligand Interaction Sites
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. This technique allows for the characterization of the binding site and the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In studies of piperidine-3-carboxamide derivatives as inhibitors of enzymes like cathepsin K, molecular docking has been used to visualize how these molecules fit into the active site. mdpi.com For a compound like this compound, a docking study would involve placing the molecule into the binding pocket of a selected protein target. The simulation would then explore different conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. The results would highlight key amino acid residues in the protein that interact with the methylpiperidine ring and the carboxamide group, providing a detailed picture of the putative binding mode.
A study on N-functionalized piperidine (B6355638) derivatives linked to a 1,2,3-triazole ring used molecular docking to predict the binding modes of these compounds in the active site of the dopamine (B1211576) D2 receptor. researchgate.net This suggests that similar approaches could be applied to this compound to explore its potential interactions with various receptors.
Pharmacophore Modeling and Lead Compound Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. ambeed.com A pharmacophore model can be used to screen large databases of compounds to find new molecules that fit the model and are therefore likely to be active.
While a specific pharmacophore model based on this compound has not been described, this compound could serve as a scaffold for the development of such models. For example, in the development of inhibitors for Trypanosoma cruzi CYP51, various carboxamides, including a derivative of 1-methylpiperidine-3-carboxylic acid, were synthesized and evaluated. medkoo.comacs.org A pharmacophore model could be generated based on the active compounds in such a series, defining the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are critical for binding. This model could then be used to identify or design new lead compounds with improved potency and selectivity.
The process of lead identification involves screening compounds to find "hits" that show promising activity against a biological target. nih.gov These hits are then optimized to improve their properties, leading to a "lead" compound that can be further developed into a drug candidate. The piperidine-3-carboxamide scaffold is present in a number of compounds that have been identified as leads in various drug discovery programs.
Quantum Chemical Calculations and Spectroscopic Property Predictions
Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods can be used to study reaction mechanisms, predict spectroscopic properties, and calculate various molecular properties from first principles.
Ab Initio and Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are based on first principles without the use of experimental data, while DFT methods use the electron density to calculate the energy of a system. Both can be employed to study the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states.
While specific DFT or ab initio studies on the reaction mechanisms of this compound are not readily found, these methods are widely used for similar molecules. For example, DFT calculations have been used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, providing insights into the preferred reaction pathways and the factors that control regioselectivity. For this compound, DFT could be used to study its synthesis, degradation pathways, or its reactions with biological molecules. For instance, the hydrolysis of the amide bond could be modeled to understand its stability under different conditions.
Analysis of Electronic Structure and Transition States
The analysis of a molecule's electronic structure provides information about its reactivity, stability, and spectroscopic properties. Quantum chemical calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding how a molecule will interact with other molecules.
For this compound, an analysis of its electronic structure could reveal the most likely sites for electrophilic or nucleophilic attack. The calculated electrostatic potential could show regions of positive and negative charge, indicating where the molecule is likely to form hydrogen bonds or other electrostatic interactions.
Transition state theory, combined with quantum chemical calculations, allows for the calculation of reaction rates. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. While no specific transition state analyses for this compound are published, this approach is standard in computational chemistry for studying reaction kinetics. For example, in the synthesis of piperidine derivatives, understanding the transition states of key steps can help in optimizing reaction conditions to favor the desired product.
Thermodynamic and Statistical Mechanical Simulations for Solution Behavior
Thermodynamic and statistical mechanical simulations are essential for predicting how a molecule will behave in a solution, such as water or a mixture of solvents. nih.gov These computational methods are built on the principles of statistical mechanics, which connect the microscopic properties of atoms and molecules to the macroscopic thermodynamic properties we can observe. yale.edu Molecular dynamics (MD) simulations, for example, calculate the forces between atoms and use Newton's laws of motion to simulate their movements over time, providing a virtual "movie" of molecular interactions. imperial.ac.ukucla.edu This approach allows for the calculation of thermodynamic quantities and provides insights into the dynamic processes of solvation and aggregation.
The behavior of this compound in a solution, particularly in binary mixtures (solutions containing two different components), is governed by complex interactions. Molecular simulations can elucidate the processes of molecular aggregation, where solute molecules clump together, and solvation, which describes how solvent molecules arrange themselves around a solute molecule.
Research on related compounds, such as N-methylpiperidine, has shown that subtle changes in chemical synthesis can unexpectedly alter a molecule's hydration properties, including its water uptake and the amount of "bulk" versus "bound" water in its vicinity. rsc.org Such studies use techniques like terahertz time-domain spectroscopy and small-angle scattering to probe water dynamics and structure, which can then be correlated with simulation data. rsc.org For this compound, simulations would model the interactions between its polar carboxamide group and non-polar methyl and piperidine ring components with the different solvents in a binary mixture. These simulations predict the preferential solvation of different parts of the molecule and the likelihood of self-aggregation, which is driven by the balance of intermolecular forces.
| Simulation Aspect | Description | Key Insights for this compound |
|---|---|---|
| Molecular Aggregation | The process by which molecules of the same substance cluster together in a solution. It is driven by intermolecular forces such as van der Waals forces, hydrogen bonding, and hydrophobic interactions. | Simulations can predict the tendency of this compound to form dimers or larger aggregates in specific solvents, which influences properties like solubility and bioavailability. |
| Solvation Dynamics | The dynamic process of how solvent molecules rearrange around a solute molecule following a change, such as electronic excitation. It describes the timescale and nature of the solvent's response. | This would reveal how quickly and in what manner solvent molecules reorient around the this compound molecule, affecting its chemical reactivity and spectroscopic properties in solution. |
| Binary Mixtures | A solution containing two different components (e.g., water and ethanol). The composition of the solvent shell around the solute may differ from the bulk composition. | Computational models can determine if one solvent component preferentially solvates the molecule, for instance, water interacting with the polar carboxamide group and a co-solvent with the non-polar regions. |
The hydrophobic effect is a critical driving force in aqueous solutions, influencing processes like protein folding and ligand-protein binding. nih.gov It describes the tendency of non-polar substances to aggregate in water. The interaction of the non-polar parts of this compound (specifically the methyl group and the hydrocarbon portions of the piperidine ring) with water is a key aspect of its solution behavior.
Computational studies have shown that the nature of hydrophobic hydration depends on the size of the non-polar solute. nih.gov For small solutes, water molecules can form an ordered "cage" around them with a significant entropic penalty. nih.gov For larger hydrophobic surfaces, this ordering is less favorable. nih.gov Simulations can predict these effects for this compound by analyzing the structure, energy, and entropy of water molecules in the hydration shell of the molecule. This analysis helps to quantify the thermodynamic contribution of the hydrophobic effect to the molecule's solubility and its interactions with biological targets like proteins. nih.gov The crossover from small- to large-scale hydrophobic behavior is predicted to occur at a length scale of about 1 nm. nih.gov
In Silico Prediction of Biological Activity Spectra (e.g., PASS)
Before undertaking expensive and time-consuming laboratory experiments, computational methods can be used to predict the likely biological activities of a compound. clinmedkaz.org One of the most established tools for this is the PASS (Prediction of Activity Spectra for Substances) online software. nih.govresearchgate.net PASS analyzes the structural formula of a compound and compares it to a vast database of biologically active substances to estimate its potential pharmacological effects, mechanisms of action, and even specific toxicities. researchgate.net
The output of a PASS prediction is a list of potential biological activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). researchgate.net These predictions can guide further research by highlighting the most promising therapeutic avenues for a new molecule. clinmedkaz.org For instance, studies on various piperidine derivatives have used PASS to identify potential as anticancer, central nervous system, local anesthetic, and antimicrobial agents, which were later validated by experimental studies. clinmedkaz.org Research on other piperidine-3-carboxamide derivatives has identified their potential to induce a senescence-like phenotype in cancer cells, demonstrating their anti-melanoma activities. nih.govnih.gov
For this compound, a PASS analysis would yield a spectrum of predicted activities. While the specific PASS results for this exact compound are proprietary or not published in the searched literature, a hypothetical prediction table based on the activities of similar piperidine carboxamides is shown below.
| Predicted Biological Activity | Pa (Probability "to be Active") | Pi (Probability "to be Inactive") | Interpretation |
|---|---|---|---|
| Membrane permeability inhibitor | > 0.7 | < 0.1 | High probability of activity. The compound is likely to affect the transport of substances across cell membranes. |
| Kinase Inhibitor | > 0.5 | < 0.2 | Good probability of activity. Suggests potential application in cancer therapy or inflammatory diseases. |
| CNS Depressant | > 0.5 | < 0.1 | Good probability of activity. Indicates potential effects on the central nervous system, such as sedative or anxiolytic effects. |
| Antineoplastic | > 0.4 | < 0.3 | Moderate probability. Warrants further investigation for anticancer properties, consistent with findings for related compounds. nih.gov |
| Carboxylesterase inhibitor | > 0.3 | < 0.1 | Moderate probability. Could influence the metabolism of other drugs or endogenous compounds. realmofcaring.org |
1 Methylpiperidine 3 Carboxamide As a Privileged Scaffold in Drug Discovery and Materials Science
Development of Agrochemical Agents
The piperidine (B6355638) scaffold is not only relevant in medicine but also in agriculture. A patent application has disclosed the use of certain piperidine derivatives as insecticides, acaricides, molluscicides, and nematicides. mdpi.com This invention highlights the potential of piperidine-based compounds to control a range of agricultural pests. mdpi.com The patent describes a broad class of piperidine derivatives, indicating that the core structure can be extensively modified to optimize activity against specific pests while potentially maintaining safety for non-target organisms. The development of novel pyrazole-carboxamide derivatives with herbicidal activity further underscores the utility of the carboxamide functional group in agrochemical design. researchgate.net While this research does not directly involve a piperidine ring, it points to the broader potential of combining different heterocyclic and functional group motifs to create effective agrochemicals.
{"answer":"### 7. Advanced Analytical and Characterization Methodologies in 1-Methylpiperidine-3-carboxamide Research \n\nThe comprehensive structural and functional understanding of this compound relies on a suite of advanced analytical techniques. These methodologies provide detailed insights into its molecular architecture, functional groups, and three-dimensional arrangement, which are crucial for its application in various scientific domains.\n\n### 7.1. Spectroscopic Techniques for Advanced Structural Elucidation \n\nSpectroscopy is a cornerstone in the characterization of this compound, offering non-destructive and highly detailed information about its chemical structure and properties.\n\n#### 7.1.1. High-Resolution NMR Spectroscopy (e.g., 1H NMR, 13C NMR, 2D-NMR, Solid-State NMR) \n\nNuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound in solution and solid states.\n\n* ¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule. For the related compound N-methylpiperidine, the chemical shifts are assigned as follows: 2.33 ppm (A), 2.234 ppm (B), 1.586 ppm (C), and 1.41 ppm (D). chemicalbook.com For N,N-ethylmethyl-piperidine-4-carboxylic acid, another similar structure, ¹H NMR in D₂O shows distinct signals for the piperidine ring protons and the N-alkyl groups. researchgate.net These reference points are crucial for interpreting the spectrum of this compound.\n\n* ¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Predicted ¹³C NMR spectra for similar piperidine derivatives are available and serve as a basis for assigning the carbon signals in this compound. np-mrd.org For instance, in N-methyl-3-piperidinol, the carbon attached to the hydroxyl group shows a characteristic shift. chemicalbook.com In the case of this compound, the carbonyl carbon of the amide group would exhibit a distinct downfield shift.\n\n* 2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, allowing for unambiguous assignment of the complex spectra of piperidine derivatives. High-resolution 2D ¹H{¹⁵N}-HSQC spectra are particularly useful for quantifying isotopomers and studying reaction efficiencies. nih.gov\n\n* Solid-State NMR Spectroscopy: Solid-state NMR (ssNMR) provides structural details of molecules in their solid form, which can be crucial for understanding crystalline phases and polymorphism. nih.gov It is a powerful tool for examining large, functionally active complexes and can provide details at a sub-nanometer resolution. ox.ac.uk For organometallic complexes with amine ligands, ssNMR can determine nuclear quadrupolar parameters, offering insights into the electronic environment of the nuclei. rsc.org\n\n\n \n \n
Advanced Analytical and Characterization Methodologies in 1 Methylpiperidine 3 Carboxamide Research
Crystallographic Studies for Solid-State Characterization
X-ray Diffraction (XRD) for Polymorph Characterization and Crystal Structure Determination
X-ray Diffraction (XRD) stands as a definitive technique for the solid-state characterization of crystalline materials, including 1-methylpiperidine-3-carboxamide. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, which is crucial for identifying different polymorphic forms. Polymorphs, which are different crystalline structures of the same compound, can exhibit distinct physical properties, and regulatory bodies require their thorough characterization.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive method used to obtain a unique fingerprint of a crystalline solid. nih.gov It is highly effective for distinguishing between different polymorphic forms, identifying the presence of solvates or hydrates, and assessing the purity of a sample. nih.govmdpi.com The analysis of PXRD patterns allows for the identification of solid forms based on their characteristic diffraction peaks. mdpi.com
For an unambiguous determination of the crystal structure, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. nih.gov This technique can elucidate the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, within the crystal. nih.gov In studies of analogous piperidine (B6355638) derivatives, SCXRD has been used to determine the molecular conformation, the geometry of the piperidine ring, and the nature of intermolecular synthons that dictate the crystal packing. nih.gov For example, analysis of related compounds has revealed how different functional groups can lead to distinct hydrogen-bonding networks and crystal packing arrangements, which in turn influence the material's properties. nih.gov While specific crystallographic data for this compound is not detailed in the available literature, the methodology would follow these established principles.
Table 1: Representative Data Obtained from X-ray Diffraction Analysis
| Parameter | Information Provided | Technique |
|---|---|---|
| Space Group | The symmetry of the unit cell. | SCXRD |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating crystal lattice unit. | SCXRD |
| Diffraction Peaks (2θ) | A characteristic fingerprint for a specific crystalline form. | PXRD |
| Molecular Conformation | The three-dimensional shape of the molecule in the solid state. | SCXRD |
| Intermolecular Interactions | Details on hydrogen bonds and other non-covalent interactions. | SCXRD |
| Polymorphic Form | Identification and differentiation of distinct crystal structures. | PXRD, SCXRD |
Biophysical Techniques for Ligand-Target Interaction Kinetics and Thermodynamics
Understanding the interaction between a ligand like this compound and its biological target is paramount for predicting its pharmacological effect. Biophysical techniques provide quantitative insights into the kinetics (the rate of binding and dissociation) and thermodynamics (the forces driving the binding) of these interactions.
Radioligand Binding Assays for Affinity and Kinetic Parameters (e.g., K_D, k_on, k_off)
Radioligand binding assays are a powerful tool for quantifying the interaction between a compound and a receptor or enzyme. These assays use a radioactively labeled ligand to measure binding affinity and kinetics.
The key parameters derived from these assays are:
K_D (Equilibrium Dissociation Constant): This represents the concentration of a ligand at which 50% of the target receptors are occupied at equilibrium. It is a measure of the affinity of the ligand for its target; a lower K_D value indicates a higher binding affinity. excelleratebio.com
k_on (Association Rate Constant): This constant describes the rate at which the ligand binds to the target. It is typically measured in units of M⁻¹s⁻¹. A higher k_on value signifies faster binding. excelleratebio.comelifesciences.org
k_off (Dissociation Rate Constant): This constant represents the rate at which the ligand-target complex dissociates. It is measured in units of s⁻¹. Compounds with a slow k_off (a small value) exhibit prolonged target engagement, which can translate to a longer duration of action in vivo. excelleratebio.com
The equilibrium dissociation constant is related to the kinetic rate constants by the equation K_D = k_off / k_on. excelleratebio.com These parameters are crucial for optimizing a compound's pharmacological profile, as they influence not only the potency but also the duration of its effect. excelleratebio.com
Table 2: Key Kinetic and Affinity Parameters from Radioligand Binding Assays
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Equilibrium Dissociation Constant | K_D | Concentration of ligand required to occupy 50% of targets at equilibrium. | Inverse measure of binding affinity. |
| Association Rate Constant | k_on | Rate of ligand-target complex formation. | Determines how quickly the ligand binds to its target. |
| Dissociation Rate Constant | k_off | Rate of ligand-target complex dissociation. | Determines the residence time of the ligand on its target. |
| Residence Time | 1/k_off | The average time a ligand remains bound to its target. | A longer residence time can lead to a sustained effect. excelleratebio.com |
Competitive Association Assays for Ligand Displacement
Competitive association or displacement assays are used to determine the binding affinity of an unlabeled compound, such as this compound. In this setup, the unlabeled compound (the "competitor") competes with a known radioligand for binding to the target.
The assay measures the concentration of the unlabeled compound required to inhibit the binding of the radioligand by 50%, a value known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is dependent on the experimental conditions, including the concentration of the radioligand used. Therefore, it is often converted to an inhibition constant (K_i), which represents the affinity of the competitor for the target, independent of the assay conditions. The K_i value provides a standardized measure of the compound's binding potency.
Potentiometric Titration for Acid Dissociation Constant (pKa) Determination
The acid dissociation constant (pKa) is a critical physicochemical parameter that describes the extent of ionization of a compound at a given pH. This property profoundly influences a molecule's solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate and standard method for determining pKa values. creative-bioarray.comnih.gov
The procedure involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the compound while monitoring the pH with a calibrated electrode. creative-bioarray.comwho.int For a basic compound like this compound, the sample would be dissolved in an aqueous medium, often with a constant ionic strength maintained by a salt like potassium chloride, and titrated with a standardized acid. who.intresearchgate.net
A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve, specifically the pH at which the compound is 50% ionized (the half-neutralization point). who.intresearchgate.net Performing multiple titrations ensures the reliability and accuracy of the determined pKa value. creative-bioarray.com Studies on similar piperidine derivatives have successfully used this method to obtain pKa values that are essential for predicting their behavior in physiological environments. nih.govwho.inturegina.ca
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-benzylpiperazine (BZP) |
| 1-(3-chlorophenyl)piperazine (mCPP) |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |
| Carbamazepine (CBZ) |
| Methylparaben (MePRB) |
| Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate |
| 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate |
Q & A
Q. What are the recommended methods for synthesizing 1-Methylpiperidine-3-carboxamide and its derivatives?
Synthesis typically involves multi-step reactions using precursors like 2-methoxyphenylacetyl chloride or pyrazolo[3,4-b]pyridine derivatives. Key steps include coupling reactions (e.g., amidation, acylation) and protecting group strategies. For example, (3S)-1-(1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-3-carboxamide (A1BQ7) is synthesized via acyl transfer reactions under inert conditions . Purity validation requires HPLC (>95%) and NMR spectroscopy .
Q. What spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
Q. What safety precautions are necessary when handling this compound?
Follow SDS guidelines: use PPE (gloves, goggles), handle in a fume hood, and avoid inhalation. For hydrochloride salts, neutralize spills with sodium bicarbonate. Storage at 2–8°C in airtight containers is critical .
Q. How can researchers validate compound purity post-synthesis?
Orthogonal methods include:
- HPLC : C18 column with 0.1% TFA in H2O/MeCN mobile phase.
- TLC : Silica plates with ethyl acetate:hexane (1:1).
- Elemental analysis : Ensure C, H, N values within ±0.4% of theoretical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Systematically vary parameters:
Q. How should discrepancies in reported biological activities of analogs be addressed?
Conduct meta-analyses using standardized protocols (e.g., uniform ATP concentrations in kinase assays). Validate findings with orthogonal assays (SPR vs. ITC) and computational docking to confirm binding modes .
Q. What strategies resolve structural ambiguities in derivatives?
Q. How can batch-to-batch variability in synthesis intermediates be mitigated?
Implement statistical process control (SPC) for critical parameters (temperature, pH). Use in-situ FTIR to monitor reaction progression and lyophilize intermediates to enhance stability .
Q. What computational approaches predict physicochemical properties of derivatives?
Use QSPR models with descriptors like logP (AlogPs) and TPSA. Software tools (e.g., Schrödinger’s QikProp) predict solubility and permeability. Validate with experimental logD7.4 measurements via shake-flask .
Q. How to design robust bioactivity assays for analogs?
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
